![molecular formula C23H22ClN3O B2519380 ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone CAS No. 2320538-06-3](/img/structure/B2519380.png)
((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone is a useful research compound. Its molecular formula is C23H22ClN3O and its molecular weight is 391.9. The purity is usually 95%.
BenchChem offers high-quality ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrazolo [3,4-b]pyridines belong to a group of bicyclic heterocyclic compounds. They can exist in two isomeric forms: 1H-pyrazolo [3,4-b]pyridines and 2H-pyrazolo [3,4-b]pyridines. These compounds are structurally similar to purine bases like adenine and guanine. Over 300,000 structures of 1H-pyrazolo [3,4-b]pyridines have been described in the literature, with diverse substituents at positions N1, C3, C4, C5, and C6 .
Synthetic Methods
Researchers have employed various synthetic methods to prepare pyrazolo [3,4-b]pyridines. These methods often start from preformed pyrazoles or pyridines. For instance, the first monosubstituted 1H-pyrazolo [3,4-b]pyridine was synthesized by Ortoleva in 1908. Bulow later synthesized N-phenyl-3-methyl substituted derivatives, illustrating the interest of medicinal chemists in these structures .
Substitution Patterns
The substituents at different positions significantly influence the properties of 1H-pyrazolo [3,4-b]pyridines. For example, the nature of the substituent at C3 determines the final compound’s biological activity. Researchers have explored various substitution patterns to optimize these compounds for specific targets .
Antimicrobial Potential: Some derivatives of pyrazolo [3,4-b]pyridines exhibit good antimicrobial activity. For instance, compounds 1a and 1b have demonstrated promising effects against microbial pathogens .
Antitubercular Activity: Researchers have evaluated pyrazolo [3,4-b]pyridines for their in vitro antitubercular activity. These compounds show potential against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .
Antileishmanial and Antimalarial Activities: Pyrazole-bearing compounds, including pyrazolo [3,4-b]pyridines, are known for their pharmacological effects. Some hydrazine-coupled pyrazoles exhibit potent antileishmanial and antimalarial properties .
Other Biological Targets: Beyond the mentioned applications, researchers continue to explore the biological potential of these compounds. They may have relevance in other disease areas or as molecular probes .
Drug Development: Due to their structural similarity to purine bases, pyrazolo [3,4-b]pyridines could serve as scaffolds for drug development. Medicinal chemists investigate their potential as novel therapeutics .
Chemical Biology Research: Researchers use these compounds to study biological processes, receptor interactions, and cellular pathways. Their diverse substitution patterns allow for tailored investigations .
properties
IUPAC Name |
[4-(3-chlorophenyl)phenyl]-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O/c24-19-4-1-3-18(13-19)16-5-7-17(8-6-16)23(28)27-20-9-10-21(27)15-22(14-20)26-12-2-11-25-26/h1-8,11-13,20-22H,9-10,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFSHNNZHZTBFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-{3'-chloro-[1,1'-biphenyl]-4-carbonyl}-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.